2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid
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Overview
Description
2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid is a natural product found in Plakinastrella with data available.
Scientific Research Applications
Asymmetric Synthesis and Configurational Assignment
The first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, a class to which our compound of interest belongs, was achieved with a focus on stereoselective processes. This method was pivotal for understanding natural products like plakinic acid A, which shares structural similarities with our compound (Dai, Trullinger, Liu, & Dussault, 2006).
Heterogeneously Catalysed Condensations
In another study, the condensation of glycerol with various aldehydes and ketones was investigated, leading to compounds like [1,3]dioxolan-4-yl-methanols, which are structurally related to our compound of interest. This research opens the door to using such compounds as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Selective Esterifications
A study focusing on selective esterifications of primary alcohols, using compounds structurally similar to our compound of interest, demonstrated the potential for creating diverse esters. This research emphasizes the versatility of such compounds in synthetic chemistry (Wang, Aleiwi, Wang, & Kurosu, 2012).
Polymer Research
Further research explored the use of related compounds in the synthesis of monomers derived from l-ascorbic and d-isoascorbic acids. This study highlights the potential of such compounds in developing new polymers, expanding their application scope in materials science (Bueno, Molina, & Galbis, 2009).
Solid Phase Synthesis of Carbonylated Peptides
The solid-phase synthesis of carbonylated peptides used derivatives similar to our compound, showcasing its potential in peptide synthesis and modification. This approach is crucial for understanding post-translational modifications in proteins (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).
properties
Product Name |
2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid |
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Molecular Formula |
C23H38O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyldioxolan-3-yl]acetic acid |
InChI |
InChI=1S/C23H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(2)20-23(3,27-26-22)19-21(24)25/h5-10H,4,11-20H2,1-3H3,(H,24,25)/b6-5+,8-7+,10-9+/t22-,23+/m1/s1 |
InChI Key |
MIXTVNJOFJIRKQ-UGEDBMCTSA-N |
Isomeric SMILES |
CC/C=C/C=C/C=C/CCCCCCCC[C@@]1(C[C@](OO1)(C)CC(=O)O)C |
Canonical SMILES |
CCC=CC=CC=CCCCCCCCCC1(CC(OO1)(C)CC(=O)O)C |
synonyms |
plakinic acid F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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